molecular formula C21H23NO4 B2667404 (1S,2R)-1-Amino-2,3-dihydro-1H-inden-2-ol (S)-3-(4-hydroxyphenyl)hex-4-ynoate CAS No. 1092773-21-1

(1S,2R)-1-Amino-2,3-dihydro-1H-inden-2-ol (S)-3-(4-hydroxyphenyl)hex-4-ynoate

Cat. No.: B2667404
CAS No.: 1092773-21-1
M. Wt: 353.418
InChI Key: KHAXDCFJMFVXFG-IRAWWVCISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1S,2R)-1-Amino-2,3-dihydro-1H-inden-2-ol (S)-3-(4-hydroxyphenyl)hex-4-ynoate is a useful research compound. Its molecular formula is C21H23NO4 and its molecular weight is 353.418. The purity is usually 95%.
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Scientific Research Applications

Asymmetric Synthesis and Catalysis

Research on the development of rigid P-chiral phosphine ligands demonstrates the significance of chiral compounds in asymmetric synthesis. These ligands, when combined with rhodium complexes, exhibit high enantioselectivities and catalytic activities in the asymmetric hydrogenation of functionalized alkenes. This process is crucial for the production of chiral pharmaceutical ingredients, highlighting the importance of molecular structure in designing catalysts for asymmetric synthesis (Imamoto et al., 2012).

Environmental Applications

A study on a novel functionalized resin containing hydrophilic and hydrophobic motifs demonstrates the compound's efficacy in removing toxic metal ions and organic dyes from water. This application is particularly relevant for environmental management and water technology, showcasing how specific molecular designs can address pollution and environmental concerns (Ali et al., 2017).

Polymorphism in Pharmaceutical Compounds

The investigation of polymorphism in certain pharmaceutical compounds through spectroscopic and diffractometric techniques illustrates the complexity of solid-state forms in drug development. Understanding and controlling polymorphism is crucial for the pharmaceutical industry, as different polymorphs can have distinct physical and chemical properties affecting the drug's stability, dissolution rate, and bioavailability (Vogt et al., 2013).

Calcium-Phosphonate Interactions

Research on the interactions between calcium ions and phosphonate groups in aqueous solutions sheds light on the binding mechanisms and potential applications in biomedicine and industrial processes. Understanding these interactions is key to developing treatments for diseases related to calcium dysregulation and designing novel materials for biomedical applications (Demadis et al., 2009).

Advanced Glycation End Products (AGEs)

The synthesis and study of novel fluorescent cross-link structures derived from glycolaldehyde and glyoxal contribute to our understanding of AGEs formation and their implications in diseases such as diabetes and aging. These insights are crucial for developing therapeutic strategies to mitigate the effects of AGEs on human health (Rau & Glomb, 2022).

Properties

IUPAC Name

(1S,2R)-1-amino-2,3-dihydro-1H-inden-2-ol;(3S)-3-(4-hydroxyphenyl)hex-4-ynoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O3.C9H11NO/c1-2-3-10(8-12(14)15)9-4-6-11(13)7-5-9;10-9-7-4-2-1-3-6(7)5-8(9)11/h4-7,10,13H,8H2,1H3,(H,14,15);1-4,8-9,11H,5,10H2/t10-;8-,9+/m01/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHAXDCFJMFVXFG-IRAWWVCISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC(CC(=O)O)C1=CC=C(C=C1)O.C1C(C(C2=CC=CC=C21)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC#C[C@@H](CC(=O)O)C1=CC=C(C=C1)O.C1[C@H]([C@H](C2=CC=CC=C21)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.